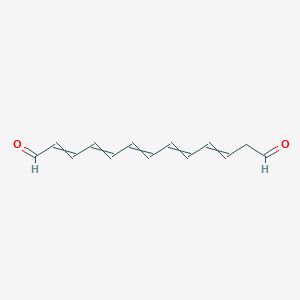
Trideca-2,4,6,8,10-pentaenedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trideca-2,4,6,8,10-pentaenedial: is a chemical compound characterized by its unique structure, which includes multiple conjugated double bonds and aldehyde groups. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trideca-2,4,6,8,10-pentaenedial typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of appropriate aldehydes, followed by oxidation to form the desired pentaenedial structure. The reaction conditions often require a base catalyst and controlled temperature to ensure the formation of the conjugated system.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation or crystallization to obtain the pure compound. The choice of starting materials and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Trideca-2,4,6,8,10-pentaenedial undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The conjugated double bonds can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Formation of trideca-2,4,6,8,10-pentaenoic acid.
Reduction: Formation of trideca-2,4,6,8,10-pentaenol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Trideca-2,4,6,8,10-pentaenedial is used as a building block in organic synthesis, particularly in the formation of complex conjugated systems and polymers.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules, including proteins and nucleic acids, due to its reactive aldehyde groups.
Medicine: this compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of Trideca-2,4,6,8,10-pentaenedial involves its reactivity with nucleophiles, such as amines and thiols, due to the presence of multiple aldehyde groups. These interactions can lead to the formation of Schiff bases or thioacetals, which are important in various biochemical pathways. The conjugated double bonds also allow for potential interactions with electron-rich species, making it a versatile compound in chemical reactions.
Comparison with Similar Compounds
Trideca-2,4,6,8,10-pentaenoic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
Trideca-2,4,6,8,10-pentaenol: Similar structure but with alcohol groups instead of aldehyde groups.
Trideca-2,4,6,8,10-pentaenamine: Similar structure but with amine groups instead of aldehyde groups.
Uniqueness: Trideca-2,4,6,8,10-pentaenedial is unique due to its multiple aldehyde groups and conjugated double bonds, which provide a high degree of reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
63792-10-9 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
trideca-2,4,6,8,10-pentaenedial |
InChI |
InChI=1S/C13H14O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-10,12-13H,11H2 |
InChI Key |
VWTCBHUZQURMJR-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CC=CC=CC=CC=CC=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















